(2S)-2-[4-(trifluoromethyl)phenyl]morpholine, also known as (S)-2-(4-(trifluoromethyl)phenyl)morpholine, is a chemical compound with the molecular formula CHFN O. It is categorized under morpholine derivatives, which are cyclic amines containing a morpholine ring. The compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. The compound has a CAS number of 2349772-26-3 and a molecular weight of 231.22 g/mol .
(2S)-2-[4-(trifluoromethyl)phenyl]morpholine can be sourced from various chemical suppliers, including specialized chemical databases and manufacturers. It falls under the classification of organic compounds, specifically as an aromatic amine due to the presence of the phenyl group and as a heterocyclic compound due to the morpholine structure.
The synthesis of (2S)-2-[4-(trifluoromethyl)phenyl]morpholine typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as trifluoromethylating agents (e.g., trifluoromethyl iodide) and solvents like acetonitrile or dichloromethane. Reaction conditions typically involve heating under reflux or using microwave-assisted synthesis to enhance yields and reduce reaction times .
The molecular structure of (2S)-2-[4-(trifluoromethyl)phenyl]morpholine features a morpholine ring attached to a phenyl group substituted with a trifluoromethyl group at the para position. The stereochemistry is indicated by the (2S) configuration, which refers to the spatial arrangement of atoms around the chiral center in the morpholine structure.
(2S)-2-[4-(trifluoromethyl)phenyl]morpholine can participate in various chemical reactions typical for amines and aromatic compounds:
The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can enhance electrophilicity in aromatic substitutions .
The mechanism of action for (2S)-2-[4-(trifluoromethyl)phenyl]morpholine is primarily related to its interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and potentially leading to increased bioactivity.
Research indicates that compounds with similar structures exhibit antimicrobial activity and may interact with DNA gyrase and topoisomerase enzymes, suggesting potential applications in treating bacterial infections .
Relevant data includes melting points, boiling points, and spectroscopic data such as NMR and IR spectra for structural confirmation .
(2S)-2-[4-(trifluoromethyl)phenyl]morpholine has several scientific uses:
Research continues into its application across various fields, particularly in medicinal chemistry where its derivatives may exhibit significant therapeutic effects .
Morpholine derivatives occupy a central position in modern drug discovery due to their broad-spectrum pharmacological activities and ability to modulate key biological targets. The ring's oxygen and nitrogen atoms facilitate critical hydrogen-bonding interactions with target proteins, while its semi-polar nature enhances solubility profiles of drug candidates [1]. Clinical applications span anticancer agents (e.g., mTOR inhibitors), antidepressants (e.g., reboxetine), antimicrobials (e.g., levofloxacin), antiemetics (e.g., aprepitant), and antifungal agents (e.g., amorolfine) [1]. The versatility of morpholine-containing compounds is further evidenced by their presence in multi-target therapeutic agents addressing complex diseases like cancer, where they often function as kinase inhibitors that disrupt critical signaling pathways essential for tumor proliferation and survival [3].
Table 1: Clinically Approved Drugs Featuring Morpholine Pharmacophore
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Timolol | Cardiovascular/Glaucoma | β-adrenergic receptors | Morpholine-ethanol linkage |
Levofloxacin | Antibacterial | DNA gyrase/topoisomerase IV | Fluorinated quinolone with morpholine |
Aprepitant | Antiemetic | Neurokinin-1 (NK1) receptor | Triazolyldione-morpholine conjugate |
Finafloxacin | Antibacterial | DNA gyrase | Difluorinated quinolone-morpholine |
Reboxetine | Antidepressant | Norepinephrine reuptake transporter | Aryl-morpholine ethyl spacer |
Everolimus | Anticancer/Immunosuppressant | mTOR kinase | Morpholine as solvent-exposed moiety |
The molecular interactions of morpholine derivatives with biological targets are multifaceted. In kinase inhibition, morpholine oxygen often forms crucial hydrogen bonds within the ATP-binding pocket, as demonstrated in mTOR inhibitors where the morpholine oxygen interacts with Val2240, contributing to nanomolar affinity [3]. Additionally, the nitrogen atom can serve as a hydrogen bond acceptor or participate in charge-charge interactions, while the ring itself can influence the molecule's binding conformation through steric effects. Beyond target affinity, morpholine incorporation significantly impacts pharmacokinetic parameters: it reduces hERG channel binding (lowering cardiotoxicity risk), enhances passive diffusion across biological membranes, and decreases metabolic vulnerability by blocking susceptible sites from cytochrome P450 oxidation [5]. These properties collectively establish morpholine as a multipurpose scaffold capable of simultaneously addressing efficacy and pharmacokinetic challenges in drug development.
The trifluoromethyl (–CF₃) group represents a critical modification in bioactive compound design, particularly when appended to aromatic systems adjacent to pharmacophoric elements like morpholine. This substitution profoundly influences molecular properties through three primary mechanisms: enhanced lipophilicity (log P increase of ~1.0), heightened metabolic stability, and strengthened target binding via hydrophobic interactions and orthogonal dipole moments [3]. The –CF₃ group's strong electron-withdrawing nature (-I effect) modulates aromatic ring electronics, reducing π-electron density and creating distinctive electrostatic potential surfaces that favor interactions with hydrophobic enzyme pockets [3]. This effect is particularly valuable when targeting ATP-binding sites in kinases, where the trifluoromethylphenyl moiety demonstrates superior affinity compared to non-fluorinated analogs.
Recent studies on tetrahydroquinoline-based mTOR inhibitors reveal the trifluoromethyl group's substantial impact on anticancer potency. Compound 10e—featuring a (2S)-2-[4-(trifluoromethyl)phenyl]morpholine motif—exhibited exceptional cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.033 µM), outperforming standard chemotherapeutics and demonstrating >100-fold selectivity over normal cells [3]. Molecular dynamics simulations traced this enhanced activity to stable hydrophobic interactions between the –CF₃ group and mTOR's hydrophobic cleft residues (notably Phe2243, Tyr2225, and Leu2185), with binding free energy calculations confirming a 2.5 kcal/mol improvement over methyl-substituted analogs [3]. The trifluoromethyl group's steric and electronic profile also restricts metabolic pathways, particularly oxidative deactivation by hepatic CYP450 enzymes, thereby extending plasma half-life and improving bioavailability.
Table 2: Impact of Trifluoromethyl Substitution on Molecular Properties and Bioactivity
Property Parameter | Methyl Analog | Trifluoromethyl Analog | Change (%) | Biological Consequence |
---|---|---|---|---|
Lipophilicity (Log P) | 2.1 | 3.2 | +52% | Enhanced membrane permeability |
Metabolic T₁/₂ (min) | 28 | 94 | +236% | Reduced hepatic clearance |
mTOR Binding Energy (kcal/mol) | -9.7 | -12.2 | +25% | Improved target affinity |
IC₅₀ (A549 cells) | 0.21 µM | 0.033 µM | -84% | Increased cytotoxic potency |
Selectivity Index | 45 | 152 | +238% | Improved cancer vs. normal cell selectivity |
The strategic placement of trifluoromethyl groups ortho to morpholine-containing pharmacophores creates steric and electronic environments that influence conformation and binding kinetics. This positioning enhances rotational barrier around the aryl-morpholine bond, potentially locking bioactive conformations and improving target residence time [3]. Furthermore, the strong C–F bond (485 kJ/mol) confers exceptional stability under physiological conditions, making trifluoromethylated morpholines resistant to both acidic and basic hydrolysis—a critical advantage for oral drug formulations. These properties collectively establish 4-(trifluoromethyl)phenyl substitution as a high-value modification for optimizing morpholine-based drug candidates across therapeutic areas, particularly where potency, selectivity, and metabolic stability are paramount.
The chirality of morpholine derivatives fundamentally dictates their biological interactions, with enantiomers frequently exhibiting dramatic differences in target affinity, selectivity, and functional activity. The (2S)-2-[4-(trifluoromethyl)phenyl]morpholine scaffold exemplifies this principle, where the S-configuration at C2 positions the aromatic ring optimally for target engagement while influencing three-dimensional topology and hydrogen-bonding networks [2]. In enzyme binding sites characterized by chiral environments—such as kinases, GPCRs, and neurotransmitter transporters—the stereochemistry of morpholine derivatives determines binding complementarity and efficacy [2] [3]. The asymmetric synthesis of such scaffolds has consequently become a priority in medicinal chemistry, enabling exploration of stereochemical contributions to drug action.
Synthetic methodologies for chiral morpholines have evolved significantly to address stereochemical complexity. Key approaches include enantioselective ring-closing strategies using chiral auxiliaries or catalysts, resolution of racemates via diastereomeric salt formation, and stereospecific construction from enantiopure precursors like amino acids [2]. For (S)-aryl morpholines, asymmetric hydrogenation of enol ethers using chiral Ru(II)-catalysts (e.g., RuCl(S,S)-Ts-DPEN) achieves >98% ee, while enzyme-mediated resolutions of racemic intermediates provide complementary routes [2]. The resulting enantiopure morpholines demonstrate profound biological differentiation: in mTOR inhibition, the (S)-enantiomer of compound 10e exhibited 50-fold greater potency than its (R)-counterpart against A549 cells, attributed to optimal hydrogen bonding between the (S)-morpholine oxygen and Tyr2225 backbone amide, coupled with π-stacking of the trifluoromethylphenyl group with Phe2243 [3].
Table 3: Enantioselective Applications of Chiral Morpholine Scaffolds
Application Field | Chiral Morpholine Structure | Synthetic Approach | Enantioselectivity (ee%) | Biological Advantage |
---|---|---|---|---|
mTOR Inhibitors | (2S)-2-[4-(trifluoromethyl)phenyl]morpholine | Chiral resolution from racemate | >99% | 50-fold increased potency over (R)-enantiomer |
Antidepressants | (S,S)-Reboxetine | Asymmetric alkylation | 97% | Selective norepinephrine reuptake inhibition |
Organocatalysts | (S)-2-(Morpholinomethyl)pyrrolidine | Chiral pool (L-proline) derivation | >95% | 89% ee in Henry reaction products |
Antitumor Agents | Monanchocidin A derivatives | Biocatalytic reduction | 92% | Enhanced cytotoxicity against drug-resistant lines |
Chiral morpholine scaffolds extend beyond therapeutic applications into asymmetric synthesis, serving as ligands or organocatalysts that transfer chirality to reaction products. Ligands such as (S)-2-(morpholinomethyl)pyrrolidine coordinate copper(II) in Henry reactions, yielding nitroaldol adducts with up to 89% enantiomeric excess through well-defined transition states where the morpholine oxygen participates in substrate orientation [2]. This dual functionality—as bioactive cores and synthetic tools—underscores the strategic value of enantiopure morpholine development. The precise stereochemical control in molecules like (2S)-2-[4-(trifluoromethyl)phenyl]morpholine enables optimization of pharmacological profiles while minimizing off-target effects, particularly crucial in kinase inhibitors where selectivity over related enzymes (e.g., PI3Kα vs PI3Kγ) determines therapeutic index [3]. As synthetic methodologies advance, chiral morpholines continue to offer new dimensions for molecular design across medicinal chemistry and catalysis.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2